molecular formula C10H13F7N2O4 B2669215 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) CAS No. 2260936-87-4

3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate)

Cat. No. B2669215
CAS RN: 2260936-87-4
M. Wt: 358.213
InChI Key: MOLMSPDVEAUIAL-UHFFFAOYSA-N
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Description

“3-Fluoro-1,3’-biazetidine bis(2,2,2-trifluoroacetate)” is a chemical compound with the molecular formula C₁₀H₁₃F₇N₂O₄ . It has a molecular weight of 358.08 . The compound is used in various scientific research fields.


Molecular Structure Analysis

The molecular structure of “3-Fluoro-1,3’-biazetidine bis(2,2,2-trifluoroacetate)” can be represented by the SMILES notation: FC1CN(C2CNC2)C1.OC(C(F)(F)F)=O.OC(C(F)(F)F)=O .

Scientific Research Applications

Fluoroalcohols in Hypervalent Iodine Chemistry

Fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have revolutionized hypervalent iodine-mediated phenolic oxidations. Their unique properties stabilize reactive cationic intermediates, facilitating various synthetic transformations under mild conditions. This breakthrough has broadened the scope of hypervalent iodine chemistry, enabling the discovery of new reactions and applications in organic synthesis (Dohi, Yamaoka, & Kita, 2010).

Synthesis of Fluorinated Compounds

The development of novel fluorinated compounds, including heterocyclic amino acids and fluorinated heterocycles, underscores the significance of fluorine in medicinal chemistry. These compounds, synthesized through innovative pathways involving fluoroalkyl groups, are potential building blocks for drug discovery, showcasing the impact of fluorine chemistry on enhancing the properties of pharmaceuticals (Van Hende et al., 2009).

Electrophilic Trifluoromethylthiolating Reagents

The introduction of trifluoromethylthio groups into drug molecules at late stages of development exemplifies the strategic application of fluorine chemistry. These groups improve lipophilicity and chemical stability, highlighting the role of electrophilic trifluoromethylthiolating reagents in the synthesis of pharmacologically relevant compounds (Shao et al., 2015).

Catalytic Activity of Bismuth (III) Triflate

The catalytic activity of bismuth tris-trifluoromethanesulfonate in Friedel-Crafts acylation reactions demonstrates the utility of fluorinated reagents in facilitating high-yield chemical transformations. This innovation opens new avenues for the synthesis of aromatic compounds under environmentally benign conditions (Desmurs et al., 1997).

properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2.2C2HF3O2/c7-5-3-9(4-5)6-1-8-2-6;2*3-2(4,5)1(6)7/h5-6,8H,1-4H2;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLMSPDVEAUIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F7N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2260936-87-4
Record name 1-(azetidin-3-yl)-3-fluoroazetidine; bis(trifluoroacetic acid)
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